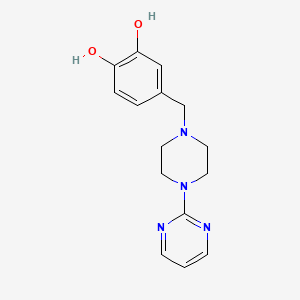

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine

Descripción

Propiedades

IUPAC Name |

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-13-3-2-12(10-14(13)21)11-18-6-8-19(9-7-18)15-16-4-1-5-17-15/h1-5,10,20-21H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASPTNXQKINYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)O)O)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19971-73-4 (di-hydrochloride) | |

| Record name | 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50964845 | |

| Record name | 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50602-50-1 | |

| Record name | 4-[[4-(2-Pyrimidinyl)-1-piperazinyl]methyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50602-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Reaction Steps

-

Condensation Reaction :

-

Reagents : N-Boc-piperazine, 2-chloropyrimidine, Na₂CO₃ (or K₂CO₃, urea) in aqueous solvent.

-

Conditions : 25–40°C for 2–5 hours.

-

Mechanism : Nucleophilic substitution of the chlorine atom in 2-chloropyrimidine by the secondary amine of Boc-piperazine.

-

-

Hydrolysis :

-

Reagents : HCl (1–6 mol/L) in aqueous solvent.

-

Conditions : 25°C for 1.5–3 hours.

-

Mechanism : Acidic cleavage of the Boc group to yield the free amine.

-

Example Protocol

Advantages : High purity (>99%), scalable for industrial production.

Mannich Reaction for Dihydroxybenzyl Group Introduction

This method employs a Mannich reaction to attach the 3,4-dihydroxybenzyl group to the piperazine core.

Key Reaction Steps

-

Mannich Reaction :

-

Reagents : N-Boc-piperazine, 3,4-dihydroxybenzaldehyde, NH₃ or a secondary amine.

-

Conditions : Methanol/water mixture, pH 8–10, 40°C for 4 hours.

-

Mechanism : Condensation of the aldehyde with the amine and ketone/aldehyde to form a β-amino carbonyl intermediate.

-

-

Hydrolysis :

-

Reagents : HCl-dioxane (4M) or HCl in EtOAc.

-

Conditions : Room temperature for 2–4 hours.

-

Example Protocol

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | MeOH/H₂O (1:1) | |

| Base | NH₃ (catalytic) | |

| Reaction Time | 4 hours | |

| Yield (Post-Hydrolysis) | 96% (after recrystallization) |

Acylation for Functional Group Modification

Post-substitution acylation is used to modify the piperazine nitrogen, though this is less common for the target compound.

Key Reaction Steps

-

Acylation :

-

Reagents : Propionic anhydride, triethylamine (TEA), dichloromethane (DCM).

-

Conditions : 0–25°C for 2–3 hours.

-

Mechanism : Nucleophilic attack of the amine on the acylating agent.

-

Example Protocol

| Parameter | Value/Description | Source |

|---|---|---|

| Acylating Agent | Propionic anhydride | |

| Base | TEA (1.2 equiv) | |

| Solvent | DCM | |

| Yield | 96.2% |

Note : This method is primarily used for intermediates in related compounds (e.g., pyrimidinyl-piperazine derivatives).

Catalytic Hydrogenation (Optional)

For compounds with unsaturated groups, catalytic hydrogenation may be employed.

Key Reaction Steps

-

Hydrogenation :

-

Reagents : H₂ gas, Pd/C catalyst, glacial acetic acid.

-

Conditions : Room temperature, 1–2 hours.

-

Application : Dehalogenation or reduction of intermediates (e.g., brominated precursors).

Optimization Insights

Critical Parameters

Challenges

-

Disubstitution : Competing reactions at the primary amine site.

-

Purity : Removal of Boc byproducts requires careful washing.

-

Scale : Continuous flow reactors improve yield consistency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Alkaline Condensation | 85–93 | >99 | High | Simple, cost-effective |

| Mannich Reaction | 90–96 | >95 | Moderate | Direct dihydroxybenzyl attachment |

| Acylation | 95–98 | >98 | Moderate | Functional group versatility |

Industrial-Scale Considerations

-

Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction times.

-

Green Chemistry : Use of aqueous solvents and Na₂CO₃ minimizes environmental impact.

-

Crystallization : Ethanol/water mixtures for high-purity isolation.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The dihydroxybenzyl group can be oxidized to form quinones.

Reduction: The pyrimidyl group can be reduced under specific conditions.

Substitution: Both the pyrimidyl and dihydroxybenzyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybenzyl group would yield quinones, while substitution reactions could introduce various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine exhibit antimicrobial properties. A study demonstrated that piperazine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that similar piperazine derivatives can inhibit proliferation and induce apoptosis in cancer cells. For instance, derivatives have shown significant activity against colon (HT-29) and lung (A549) cancer cell lines .

Neuropharmacological Effects

Given the ability of piperazine derivatives to cross the blood-brain barrier, there is potential for neuroprotective applications. Research has suggested that these compounds may modulate neurotransmitter systems, offering insights into their use for neurological disorders .

Case Study 1: Antimicrobial Evaluation

A series of piperazine derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed promising activity, indicating the potential of these compounds as new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of various piperazine derivatives on cancer cells, one compound demonstrated significant inhibition of cell proliferation in HT-29 and A549 cell lines. This suggests that modifications to the piperazine structure can enhance anticancer activity .

Mecanismo De Acción

The mechanism of action of 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Piribedil (1-(2-Pyrimidyl)-4-(3,4-methylenedioxybenzyl)piperazine)

- Structure : The 3,4-methylenedioxybenzyl group replaces the 3,4-dihydroxybenzyl moiety in the target compound.

- Function : A dopamine D2/D3 receptor agonist and sigma-1 receptor ligand, used for Parkinson’s disease. The methylenedioxy group improves metabolic stability compared to dihydroxy substituents .

- Comparison : The dihydroxybenzyl group in the target compound may confer stronger antioxidant activity but lower metabolic stability due to rapid glucuronidation or sulfation .

Buspirone (8-[4-[4-(2-pyrimidyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decan-7,9-dione)

- Structure : Shares the 1-(2-pyrimidyl)piperazine core but includes a spirocyclic ketone and butyl chain.

- Function : A partial serotonin 5-HT1A agonist and anxiolytic. The extended alkyl chain enhances blood-brain barrier penetration .

- Comparison : The absence of a bulky spirocyclic system in the target compound may limit CNS activity but improve solubility .

3-Trifluoromethylphenylpiperazine (3-TFMPP)

- Structure : Features a trifluoromethylphenyl group at the piperazine 1-position.

- Function : Serotonin receptor agonist with psychostimulant effects. The electron-withdrawing CF3 group enhances receptor affinity .

- Comparison : The target compound’s dihydroxybenzyl group likely shifts selectivity toward adrenergic or antioxidant pathways rather than serotonergic activity .

SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)

- Structure : Contains a dimethoxyphenethyl group and phenylpropyl chain.

- Function : Sigma-1 receptor agonist with antidepressant effects. Methoxy groups improve lipophilicity and receptor binding .

- Comparison : The dihydroxybenzyl group in the target compound may reduce lipophilicity but increase polar interactions with receptors .

Pharmacological and Physicochemical Properties

| Compound | Aromatic Substituent | *logP | Receptor Targets | Key Applications |

|---|---|---|---|---|

| Target compound | 3,4-dihydroxybenzyl | ~1.2 | Sigma-1 (predicted), Antioxidant | Neuroprotection (hypothetical) |

| Piribedil | 3,4-methylenedioxybenzyl | ~2.5 | Dopamine D2/D3, Sigma-1 | Parkinson’s disease |

| 3-TFMPP | 3-CF3-phenyl | ~3.0 | 5-HT1A/1B | Psychostimulant |

| SA4503 | 3,4-dimethoxyphenethyl | ~3.8 | Sigma-1 | Antidepressant |

*Estimated using fragment-based methods.

- Metabolism : Hydroxyl groups are prone to phase II metabolism (e.g., glucuronidation), whereas methylenedioxy or methoxy groups undergo slower oxidative metabolism .

Actividad Biológica

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine, also known as Desmethylene Piribedil, is a compound with significant biological activity, particularly in the context of neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈N₄O₂

- Structural Features : The compound features a piperazine ring with substitutions that include a pyrimidine and a dihydroxybenzyl group. This structural complexity allows for various interactions with biological targets.

Dopaminergic Activity

This compound exhibits dopaminergic activity, acting as a dopamine receptor agonist. This property suggests its potential use in treating neurodegenerative disorders such as Parkinson's disease. Research indicates that it binds significantly to dopamine receptors, enhancing dopaminergic signaling which is crucial for motor control and cognitive functions.

Neuroprotective Effects

Studies have demonstrated that this compound possesses neuroprotective properties. It has been shown to prevent iron-induced lipid peroxidation in brain tissue, a process linked to neurodegenerative diseases. The antioxidant properties of the dihydroxybenzyl group contribute to its ability to mitigate oxidative stress in neuronal cells.

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : It interacts with dopamine receptors (D2 and D3), influencing various signaling pathways. Research has indicated that it engages Gi-mediated signaling without activating the mitogen-activated protein kinase (MAPK) pathway, which is typically activated by traditional dopamine receptor agonists .

- Inhibition of Protein Aggregation : There is evidence suggesting that this compound may inhibit the aggregation of misfolded proteins, a hallmark of prion diseases. In animal models, it has been shown to prolong the incubation period of prion disease when administered intraperitoneally .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit lipid peroxidation at concentrations as low as 0.4 μM, showcasing its potency in neuroprotective applications. Additionally, it has been evaluated for its effects on cellular viability and proteasome activity in neuroblastoma cells, indicating minimal cytotoxicity while preserving essential cellular functions .

In Vivo Studies

In vivo studies highlight the compound’s potential in extending survival times in models of prion disease. For instance, treatment with this compound significantly increased the incubation period of infected mice compared to controls . These findings underscore its therapeutic promise in managing neurodegenerative conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Pyrimidyl)piperazine | Contains a pyrimidine and piperazine | Lacks the dihydroxybenzyl group; different activity profile |

| Desmethyl Piribedil | Similar core structure | Lacks certain substituents affecting pharmacokinetics |

| 1-(3-Chlorophenyl)piperazine | Substituted phenyl group | Different receptor selectivity and potency |

The unique combination of functional groups in this compound contributes to its distinctive biological activity compared to structurally similar compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine?

The synthesis typically involves functionalizing the piperazine core via alkylation or coupling reactions. A common approach is:

Piperazine functionalization : React 1-(2-pyrimidyl)piperazine with a 3,4-dihydroxybenzyl halide (e.g., bromide) under basic conditions (e.g., K₂CO₃) in acetonitrile at 80–85°C for 8–12 hours .

Protection of hydroxyl groups : To prevent oxidation, protect the catechol (3,4-dihydroxybenzyl) moiety using acetyl or tert-butyldimethylsilyl (TBS) groups before alkylation. Deprotection is performed post-synthesis using mild acidic conditions .

Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane (1:8 to 1:2) yields pure product .

Q. How is the structural conformation of this compound characterized?

- X-ray crystallography : Resolve the piperazine ring conformation (chair vs. boat) and dihedral angles between aromatic rings. For analogs, dihedral angles between pyrimidyl and substituted benzyl groups range from 40° to 86°, influencing steric interactions .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of substitutions (e.g., pyrimidyl C-2 vs. C-4 position).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended?

- Antioxidant activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays due to the catechol group’s redox activity .

- Receptor binding : Screen for dopamine D2/D3 receptor affinity via radioligand displacement assays (IC₅₀ values) .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent variation : Modify the pyrimidine (e.g., 5-hydroxy vs. 5-methyl) or benzyl (e.g., methoxy vs. halogen) groups.

- Key findings from analogs :

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| 3,4-Dimethoxybenzyl | Reduced dopamine affinity | |

| 5-Hydroxypyrimidine | Enhanced kinase inhibition | |

| Fluorinated benzyl | Improved metabolic stability |

- Methodology : Use parallel synthesis and high-throughput screening to evaluate substituent effects .

Q. How can computational methods predict target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to dopamine receptors or kinases. For example, the catechol group may form hydrogen bonds with Asp110 in D3 receptors .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- Pharmacophore modeling : Identify critical features (e.g., aromatic rings, hydrogen bond donors) using MOE or Phase .

Q. What analytical techniques resolve contradictory data in solubility or stability studies?

- Contradiction example : Discrepancies in aqueous solubility due to catechol oxidation.

- Resolution strategies :

- HPLC-MS : Quantify degradation products under varying pH/temperature .

- Cyclic voltammetry : Measure redox potential of the catechol group to predict instability .

- Accelerated stability testing : Use ICH guidelines (25°C/60% RH) with LC-MS monitoring .

Q. How is regioselectivity ensured during synthesis?

Q. What strategies improve bioavailability in preclinical studies?

- Prodrug design : Mask catechol hydroxyls as esters or carbamates to enhance permeability .

- Nanoparticle encapsulation : Use PLGA or liposomes to improve solubility and reduce rapid clearance .

- Metabolic profiling : Perform liver microsome assays to identify CYP450-mediated degradation hotspots .

Data Contradiction Analysis

Q. How to address conflicting results in receptor binding assays?

- Case study : Discrepancies in D2 vs. D3 receptor affinity across studies.

- Root causes :

- Radioligand choice : [³H]Spiperone (D2-selective) vs. [³H]PD128907 (D3-selective) .

- Membrane preparation : Differences in receptor density (e.g., HEK293 vs. CHO cells).

- Resolution : Normalize data to receptor expression levels (e.g., Bmax values) and use standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.